molecular formula C13H10N2O2 B11966966 4-((Pyridin-3-ylmethylene)-amino)-benzoic acid

4-((Pyridin-3-ylmethylene)-amino)-benzoic acid

Cat. No.: B11966966
M. Wt: 226.23 g/mol
InChI Key: AUWGKVCETDCGDW-UHFFFAOYSA-N
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Description

4-((Pyridin-3-ylmethylene)-amino)-benzoic acid is an organic compound that features a pyridine ring attached to a benzoic acid moiety through a methylene-amino linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((Pyridin-3-ylmethylene)-amino)-benzoic acid typically involves the condensation reaction between pyridine-3-carboxaldehyde and 4-aminobenzoic acid. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like acetic acid to facilitate the condensation process. The reaction mixture is heated under reflux conditions for several hours to ensure complete reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-((Pyridin-3-ylmethylene)-amino)-benzoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-((Pyridin-3-ylmethylene)-amino)-benzoic acid involves its interaction with specific molecular targets. For instance, in biological systems, it can bind to enzymes or receptors, altering their activity and leading to therapeutic effects. The compound’s ability to form coordination complexes with metal ions also plays a crucial role in its catalytic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((Pyridin-3-ylmethylene)-amino)-benzoic acid is unique due to its specific methylene-amino linkage, which imparts distinct chemical and physical properties. This linkage allows for versatile reactivity and the formation of stable coordination complexes, making it valuable in various applications .

Properties

Molecular Formula

C13H10N2O2

Molecular Weight

226.23 g/mol

IUPAC Name

4-(pyridin-3-ylmethylideneamino)benzoic acid

InChI

InChI=1S/C13H10N2O2/c16-13(17)11-3-5-12(6-4-11)15-9-10-2-1-7-14-8-10/h1-9H,(H,16,17)

InChI Key

AUWGKVCETDCGDW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C=NC2=CC=C(C=C2)C(=O)O

Origin of Product

United States

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